Sensitizer

Descripción

Propiedades

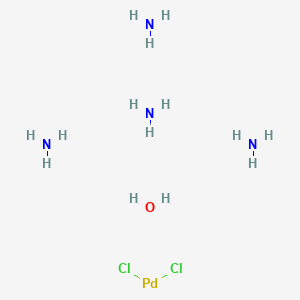

IUPAC Name |

azane;dichloropalladium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.H2O.Pd/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCXSPJPERKPJS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.O.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H14N4OPd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Photosensitizers in Photodynamic Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) has emerged as a clinically approved and promising therapeutic modality for a spectrum of diseases, most notably cancer. This minimally invasive treatment strategy leverages the interplay of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to induce localized cytotoxicity. The linchpin of this entire process is the photothis compound, a molecule that, upon activation by light, initiates a cascade of photochemical reactions, culminating in the generation of reactive oxygen species (ROS). This guide provides an in-depth exploration of the fundamental mechanisms of action of photosensitizers, detailing the photochemical processes, the ensuing cellular signaling pathways, and the experimental protocols to quantify these effects.

The Photochemical and Photophysical Basis of PDT

The therapeutic efficacy of PDT is contingent on a series of photophysical and photochemical events that begin with the administration of a photothis compound.[1] Following a drug-light interval that allows for the preferential accumulation of the PS in the target tissue, the area is irradiated with light of a specific wavelength corresponding to an absorption peak of the photothis compound.[1][2] This initiates the following sequence of events:

-

Excitation: The photothis compound in its ground state (S₀) absorbs a photon, elevating it to an excited singlet state (S₁).[3] This state is short-lived.

-

Intersystem Crossing: The excited photothis compound can then undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁).[1][3] This triplet state is the key initiator of the subsequent cytotoxic reactions.

-

Generation of Reactive Oxygen Species (ROS): The triplet-state photothis compound can then react with surrounding molecules via two primary pathways, known as Type I and Type II reactions.[4]

Type I and Type II Photochemical Reactions

The excited triplet photothis compound can initiate two types of photochemical reactions that can occur simultaneously. The ratio between these two pathways is dependent on the specific photothis compound, the concentration of oxygen, and the substrate.[4]

-

Type I Reaction: The triplet PS interacts directly with a substrate, such as a cell membrane or a molecule, through electron or hydrogen transfer, forming radical ions or free radicals.[1] These radicals can then react with molecular oxygen to produce various ROS, including the superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[5][6]

-

Type II Reaction: The triplet PS transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet.[4] This energy transfer results in the formation of the highly reactive excited-state singlet oxygen (¹O₂).[1][6] The Type II reaction is considered the predominant mechanism for most photosensitizers used in clinical PDT.[1][7] Singlet oxygen is a potent but short-lived cytotoxic agent that can diffuse only a very short distance within a cell, ensuring a localized therapeutic effect.[8] A single photothis compound molecule can generate thousands of singlet oxygen molecules before it degrades.[1]

Cellular Consequences of PDT-Induced Oxidative Stress

The ROS generated through Type I and Type II reactions are highly reactive and can inflict oxidative damage on a wide range of biomolecules, including lipids, proteins, and nucleic acids.[1][9] The specific cellular response and the ultimate mode of cell death are largely determined by the subcellular localization of the photothis compound.[4][10] Photosensitizers can accumulate in various organelles, such as mitochondria, lysosomes, the endoplasmic reticulum (ER), and the plasma membrane, and the primary site of photodamage will dictate the initial cellular response.[10]

PDT can induce three main mechanisms of cell death: apoptosis, necrosis, and autophagy.[7][8]

-

Apoptosis: This programmed cell death is a common outcome of PDT. Photosensitizers that localize in the mitochondria can trigger the intrinsic apoptotic pathway through the release of cytochrome c, leading to the activation of caspases.[11][12] Damage to the ER can also induce apoptosis through the unfolded protein response and calcium dysregulation.[12]

-

Necrosis: At high PDT doses or when apoptotic pathways are compromised, cells may undergo necrosis, a form of cell death characterized by cell swelling and lysis, which often triggers an inflammatory response.[7][8]

-

Autophagy: This is a cellular self-degradation process that can have a dual role in PDT. It can act as a survival mechanism by removing damaged organelles, but excessive autophagy can also lead to cell death.[12][13]

Beyond direct cell killing, PDT also exerts its therapeutic effect by damaging the tumor vasculature, leading to vascular shutdown and subsequent tumor starvation, and by inducing a robust anti-tumor immune response.[7]

Key Signaling Pathways Activated by PDT

The cellular stress induced by PDT activates a complex network of signaling pathways that ultimately determine the fate of the cell. Understanding these pathways is crucial for optimizing PDT and developing combination therapies.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including JNK (c-Jun N-terminal kinase) and p38 MAPK, are key stress-activated protein kinases that are strongly activated in response to PDT.[14][15] These pathways can have both pro-apoptotic and pro-survival roles depending on the cellular context and the intensity of the PDT-induced stress.[14][16] For instance, the JNK pathway can lead to the activation of caspases and apoptosis, but it can also be involved in cellular resistance to PDT-induced cell death.[11][17]

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival.[18] PDT can activate the NF-κB pathway, which can have conflicting effects on the therapeutic outcome.[19] On one hand, NF-κB activation can promote the expression of anti-apoptotic genes, thereby helping cancer cells to survive the PDT-induced stress.[10] On the other hand, it can also mediate the release of pro-inflammatory cytokines that contribute to the anti-tumor immune response.[20]

Quantitative Data in PDT

The efficiency of a photothis compound is determined by several key photophysical parameters. The singlet oxygen quantum yield (ΦΔ) is a critical measure of the photothis compound's ability to produce singlet oxygen and is a primary indicator of its potential therapeutic efficacy.[4]

| Photothis compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Methylene Blue | Methanol | 0.52 | [9] |

| Rose Bengal | Water | 0.54 | [9] |

| Chlorin e6 | Ethanol-Water | 0.61 | [21] |

| Zinc Phthalocyanine (ZnPc) | DMF | 0.55 | [22] |

| Tetraphenylporphyrin (TPP) | DMF | 0.66 | [22] |

| Protoporphyrin IX | Various | 0.5-0.6 | [21] |

Note: Quantum yields can vary depending on the solvent and experimental conditions.

Experimental Protocols

A variety of in vitro assays are essential for evaluating the efficacy of photosensitizers and elucidating their mechanisms of action.

General In Vitro PDT Workflow

Measurement of Reactive Oxygen Species (ROS)

Method: Fluorescence-based detection using specific probes.

Protocol Outline:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Photothis compound Incubation: Incubate cells with the photothis compound at a predetermined concentration and for a specific duration.

-

Probe Loading: Wash the cells and incubate with an ROS-sensitive fluorescent probe. Commonly used probes include:

-

Irradiation: Irradiate the cells with light of the appropriate wavelength and fluence.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or fluorescence microscope. An increase in fluorescence intensity correlates with an increase in ROS production.

Assessment of Cell Viability

Method 1: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol Outline:

-

PDT Treatment: Perform PDT on cells cultured in a 96-well plate as described in the general workflow.

-

Post-Irradiation Incubation: Incubate the cells for a specified period (e.g., 24 hours) after irradiation.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[25]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.

Method 2: Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

Protocol Outline:

-

PDT Treatment: Treat cells in suspension or as a monolayer with PDT.

-

Cell Seeding: Plate a known number of treated and control cells into new culture dishes at a low density.[26]

-

Incubation: Incubate the plates for 1-2 weeks to allow for colony formation.[26]

-

Colony Staining: Fix and stain the colonies with a dye such as crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells. The survival fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.[3]

Quantification of Photothis compound Uptake

Method: Fluorescence Microscopy or Flow Cytometry.

Protocol Outline:

-

Cell Culture and Incubation: Culture cells and incubate them with the photothis compound for various time points.[27]

-

Washing: Wash the cells thoroughly to remove any unbound photothis compound.

-

Analysis:

-

Fluorescence Microscopy: Visualize and quantify the intracellular fluorescence of the photothis compound. This can provide information on subcellular localization.[27]

-

Flow Cytometry: Harvest the cells and analyze the intracellular fluorescence on a single-cell basis. This provides a quantitative measure of the average photothis compound uptake across a cell population.[28]

-

Conclusion

The mechanism of action of photosensitizers in PDT is a multifaceted process that begins with the absorption of light and culminates in the oxidative destruction of target cells and tissues. The generation of reactive oxygen species, predominantly singlet oxygen via the Type II pathway, is the central event that triggers a cascade of cellular responses, including apoptosis, necrosis, and autophagy, mediated by a complex network of signaling pathways. A thorough understanding of these fundamental mechanisms, coupled with robust experimental methodologies to quantify the key parameters of PDT, is essential for the rational design of new photosensitizers and the optimization of therapeutic protocols to enhance the efficacy of this powerful treatment modality.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a this compound, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. stars.library.ucf.edu [stars.library.ucf.edu]

- 7. researchgate.net [researchgate.net]

- 8. New insights into the mechanisms for photodynamic therapy-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Effect of NF-κB Deactivation on Cancer Cell Response to ALA Mediated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]

- 14. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signal integration by JNK and p38 MAPK pathways in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. NF-kappaB in photodynamic therapy: discrepancies of a master regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Signalling pathway activation by photodynamic therapy: NF-κB at the crossroad between oncology and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Signalling pathway activation by photodynamic therapy: NF-κB at the crossroad between oncology and immunology - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 21. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ROS Measurement Using CellROX [protocols.io]

- 25. repositorio.unesp.br [repositorio.unesp.br]

- 26. Photodynamic Therapy and Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Monitoring Photothis compound Uptake Using Two Photon Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Dye Sensitizer Function in Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising third-generation photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1] The core of DSSC technology lies in the function of the dye sensitizer, a molecular component responsible for light absorption and the initiation of the charge separation process. This technical guide provides a comprehensive overview of the fundamental principles governing the operation of dye sensitizers in solar cells, detailed experimental protocols for their fabrication and characterization, and a comparative analysis of the performance of various dye classes.

Core Principles of Dye this compound Function

The operation of a dye-sensitized solar cell is a photoelectrochemical process that mimics natural photosynthesis. It involves a series of steps initiated by the dye this compound.[2]

-

Light Absorption: The process begins when a photon of light is absorbed by a dye molecule (S) adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). This absorption excites an electron from the dye's highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO), creating an excited state (S*).[1]

-

Electron Injection: The excited electron in the LUMO of the dye is then injected into the conduction band (CB) of the TiO₂ semiconductor. This process is energetically favorable as the LUMO level of the dye is positioned at a higher energy level than the conduction band edge of the TiO₂.[3]

-

Electron Transport: The injected electrons percolate through the interconnected network of TiO₂ nanoparticles to the transparent conducting oxide (TCO) coated glass substrate, which serves as the photoanode. From there, the electrons travel through an external circuit to the counter electrode, generating an electric current.[1]

-

Dye Regeneration: The oxidized dye molecule (S⁺) is regenerated by accepting an electron from a redox mediator, typically an iodide/triiodide (I⁻/I₃⁻) couple, present in an electrolyte solution. This process returns the dye to its ground state, ready to absorb another photon.[2]

-

Electrolyte Regeneration: The oxidized redox mediator (I₃⁻) diffuses to the counter electrode, which is typically coated with a catalyst such as platinum. At the counter electrode, it is reduced back to its original state (I⁻) by the electrons that have traveled through the external circuit, thus completing the cycle.[2]

Energy Levels and Electron Transfer Pathway

The efficiency of a DSSC is critically dependent on the relative energy levels of its components: the HOMO and LUMO of the dye, the conduction band of the semiconductor, and the redox potential of the electrolyte. For efficient operation, the LUMO of the dye must be higher than the TiO₂ conduction band to ensure electron injection, and the HOMO of the dye must be lower than the electrolyte's redox potential to facilitate dye regeneration.[4]

Caption: Energy level diagram illustrating the electron transfer pathway in a dye-sensitized solar cell.

Quantitative Data on Dye this compound Performance

The performance of a DSSC is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following tables summarize the performance of various classes of dye sensitizers.

Table 1: Performance of Ruthenium-Based Dyes

| Dye | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |

| N719 | 0.68 | 17.48 | 0.75 | 8.89 | [1] |

| N3 | 0.52 | 7.02 | 0.72 | 2.64 | [5] |

| Z907 | - | 13.7 | - | 4.8 | [6] |

| Black Dye | - | 19.0 | - | - | [7] |

Table 2: Performance of Organic Dyes

| Dye | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |

| Dye 1 | - | - | - | 2.98 | [8] |

| Dye 2 | - | - | - | 3.69 | [8] |

| Dye 3 | - | - | - | 4.31 | [8] |

| Dye 4 | - | - | - | 5.87 | [8] |

| WD-6 | 0.635 | 10.86 | 0.71 | 4.90 | [9] |

Table 3: Performance of Natural Dyes

| Dye Source | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |

| Turmeric | - | - | - | - | [1] |

| Black Tea | - | - | - | - | [1] |

| Beetroot | - | - | - | - | [1] |

| Curcuma longa | 0.4409 | 0.8562 | 0.5977 | - | [10] |

| Beta vulgaris | 0.4026 | 0.5848 | 0.56 | - | [10] |

| Rosa acicularis | 0.2839 | 0.4548 | 0.3702 | - | [10] |

Experimental Protocols

Detailed methodologies for the fabrication and characterization of DSSCs are crucial for reproducible and reliable results.

I. Fabrication of Dye-Sensitized Solar Cells

The fabrication of a DSSC involves the preparation of the photoanode, counter electrode, and the assembly of the cell.

Caption: Experimental workflow for the fabrication of a dye-sensitized solar cell.

A. Photoanode Preparation (Doctor-Blade Method) [11][12]

-

Substrate Cleaning: Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

TiO₂ Paste Deposition: Apply a strip of adhesive tape on two parallel edges of the FTO glass to control the thickness of the TiO₂ film. A small amount of TiO₂ paste is placed on one edge and spread evenly across the substrate using a glass rod or a squeegee (doctor-blade technique).

-

Sintering: Remove the adhesive tape and sinter the TiO₂-coated substrate in a furnace. The sintering profile typically involves a gradual heating to 450-500°C and holding at that temperature for 30 minutes to ensure good particle necking and adhesion to the FTO.

-

Dye Sensitization: After cooling to approximately 80°C, immerse the TiO₂ film in a solution of the desired dye for a specific period (typically 12-24 hours) to allow for the adsorption of a monolayer of dye molecules onto the TiO₂ surface.

B. Counter Electrode Preparation [13][14]

-

Substrate Cleaning: Clean an FTO glass substrate as described for the photoanode.

-

Catalyst Deposition: Deposit a thin layer of a catalyst, such as a solution of chloroplatinic acid in isopropanol or a carbon paste.

-

Annealing: Heat the coated FTO glass at a temperature of around 400°C for 15-30 minutes to form a catalytically active layer.

C. Electrolyte Preparation [15][16]

A common electrolyte composition consists of:

-

0.5 M lithium iodide (LiI)

-

0.05 M iodine (I₂)

-

0.5 M 4-tert-butylpyridine (TBP)

-

0.6 M 1-propyl-2,3-dimethylimidazolium iodide (DMPII) Dissolve the components in a solvent such as acetonitrile or 3-methoxypropionitrile.

D. Cell Assembly [14]

-

Place a thermoplastic spacer (e.g., Surlyn) on the dye-sensitized photoanode and heat to create a seal.

-

Place the counter electrode on top of the photoanode, offset slightly to allow for electrical contact.

-

Introduce the electrolyte into the space between the electrodes through small pre-drilled holes in the counter electrode.

-

Seal the holes to prevent electrolyte leakage.

-

Clip the two electrodes together to ensure good contact.

II. Characterization Techniques

A. Current-Voltage (I-V) Measurements

-

Experimental Setup: Use a solar simulator that provides an illumination of AM 1.5 (100 mW/cm²) and a source measure unit (SMU).

-

Procedure:

-

Connect the photoanode (working electrode) and the counter electrode of the DSSC to the SMU.

-

Illuminate the cell and sweep the voltage from a reverse bias to a forward bias while measuring the corresponding current.

-

The key parameters (Voc, Jsc, FF, and PCE) are extracted from the resulting I-V curve.

-

B. Incident Photon-to-Current Conversion Efficiency (IPCE) Spectroscopy [17][18]

-

Experimental Setup: An IPCE system consists of a light source (e.g., Xenon lamp), a monochromator, a chopper, a potentiostat, and a lock-in amplifier.

-

Procedure:

-

Illuminate the DSSC with monochromatic light of a specific wavelength.

-

Measure the short-circuit current generated at that wavelength.

-

Scan through a range of wavelengths to obtain the IPCE spectrum, which represents the ratio of the number of collected electrons to the number of incident photons as a function of wavelength.

-

C. Electrochemical Impedance Spectroscopy (EIS)

-

Experimental Setup: An EIS setup includes a potentiostat with a frequency response analyzer.

-

Procedure:

-

Apply a small AC voltage perturbation over a range of frequencies to the DSSC at a specific DC bias (e.g., under illumination at open-circuit voltage).

-

Measure the resulting AC current response.

-

The impedance data is typically plotted as a Nyquist plot and can be fitted to an equivalent circuit model to analyze the charge transfer and transport processes within the cell.

-

Conclusion

The function of the dye this compound is paramount to the operation of dye-sensitized solar cells. A thorough understanding of the principles of light absorption, electron injection, and regeneration, coupled with precise fabrication and characterization techniques, is essential for the development of highly efficient and stable DSSCs. The quantitative data presented in this guide provides a valuable resource for comparing the performance of different dye classes and for guiding the design of new and improved sensitizers for next-generation solar energy conversion.

References

- 1. Review of the Development of Dyes for Dye-Sensitized Solar Cells [e-asct.org]

- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 3. Designing Efficient Metal-Free Dye-Sensitized Solar Cells: A Detailed Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. Ruthenium-based dyes for Dye-sensitized Solar Cells [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. www3.nd.edu [www3.nd.edu]

- 12. researchgate.net [researchgate.net]

- 13. An overview of the preparation and application of counter electrodes for DSSCs - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00926B [pubs.rsc.org]

- 14. Fabrication of a counter electrode for dye-sensitized solar cells (DSSCs) using a carbon material produced with the organic ligand 2-methyl-8-hydroxyquinolinol (Mq) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102496465B - Electrolyte for dye-sensitized solar cell and preparation method thereof, and solar cell - Google Patents [patents.google.com]

- 16. A DSSC Electrolyte Preparation Method Considering Light Path and Light Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Chemical Sensitizers in Toxicology Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chemical sensitizers, substances that can trigger an allergic response upon repeated exposure. Understanding the different types of sensitizers, their mechanisms of action, and the methods for their detection is crucial for the safety assessment of new drugs, chemicals, and consumer products. This document details the classification of sensitizers, the molecular pathways they activate, and the established experimental protocols for their identification and characterization.

Classification of Chemical Sensitizers

Chemical sensitizers are broadly categorized based on the target organ of the allergic response:

-

Skin Sensitizers: These chemicals induce allergic contact dermatitis (ACD), an inflammatory skin reaction, upon dermal exposure. The process of skin sensitization involves two distinct phases: the initial induction phase, which is clinically silent, and the subsequent elicitation phase, which occurs upon re-exposure and results in a visible skin reaction.[1]

-

Respiratory Sensitizers: These agents cause respiratory hypersensitivity, often manifesting as occupational asthma, after inhalation.[2][3] The sensitization process in the respiratory tract is typically characterized by a T helper 2 (Th2) cell-mediated immune response.[2][4]

A further crucial classification is based on the chemical's intrinsic reactivity:

-

Haptens: These are low molecular weight chemicals that are chemically reactive and can directly bind to proteins to form antigenic complexes.[5][6]

-

Prohaptens: These are chemicals that are not reactive themselves but are enzymatically metabolized in the skin to form reactive haptens.[7][8]

-

Prehaptens: These chemicals are transformed into reactive haptens through non-enzymatic processes, such as air oxidation or photoactivation.[7][8][9]

Mechanisms of Skin Sensitization: The Adverse Outcome Pathway (AOP)

The process of skin sensitization is well-described by the Adverse Outcome Pathway (AOP), which outlines a sequence of key events from the initial molecular interaction to the final adverse outcome of allergic contact dermatitis.[10][11]

The key events in the skin sensitization AOP are:

-

Molecular Initiating Event (MIE): Covalent Binding to Proteins: The chemically reactive hapten binds to skin proteins, forming a hapten-protein conjugate that is recognized as foreign by the immune system.[12]

-

Keratinocyte Activation: The hapten-protein complex and the chemical itself can cause stress in skin cells (keratinocytes), leading to the activation of inflammatory and cytoprotective signaling pathways, such as the Keap1-Nrf2-ARE pathway.[10][11][13]

-

Dendritic Cell (DC) Activation and Maturation: Langerhans cells and other dendritic cells in the skin recognize the hapten-protein complexes and become activated. This activation involves the upregulation of co-stimulatory molecules like CD54 and CD86 and migration of the DCs to the draining lymph nodes.[10][14][15]

-

T-cell Proliferation and Differentiation: In the lymph nodes, the activated dendritic cells present the haptenated peptides to naive T-cells, leading to their proliferation and differentiation into allergen-specific memory T-cells.[10]

Signaling Pathways in Keratinocyte Activation

A key signaling pathway activated in keratinocytes by many skin sensitizers is the Keap1-Nrf2-ARE pathway.[11][16] Electrophilic sensitizers react with cysteine residues on the Keap1 protein, leading to the release of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and activates the Antioxidant Response Element (ARE), resulting in the transcription of cytoprotective genes.[16][17]

Signaling Pathways in Dendritic Cell Activation

The activation of dendritic cells by chemical sensitizers involves a complex network of signaling pathways, including the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK, as well as the NF-κB transcription factor.[18] These pathways lead to the upregulation of co-stimulatory molecules and the production of cytokines necessary for T-cell activation.

Experimental Protocols for this compound Identification

A variety of in vivo, in vitro, and in chemico methods are available for the identification and characterization of chemical sensitizers. The modern approach to safety assessment relies on an integrated testing strategy that combines data from multiple alternative methods to reduce and replace animal testing.[19]

In Vivo Methods

The Murine Local Lymph Node Assay (LLNA) is the current standard in vivo method for identifying skin sensitizers.[1][20][21]

Experimental Protocol: Murine Local Lymph Node Assay (OECD TG 429)

-

Animal Model: CBA/J or CBA/Ca mice.

-

Test Substance Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v). At least three concentrations are prepared, along with a vehicle control and a positive control (e.g., hexyl cinnamic aldehyde).

-

Application: A defined volume of the test substance or control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.[22]

-

Proliferation Measurement: On day 6, mice are injected intravenously with 3H-thymidine. After 5 hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

Data Analysis: The incorporation of 3H-thymidine into the lymph node cells is measured by scintillation counting. A Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group. A substance is classified as a this compound if the SI is ≥ 3.

-

Potency Assessment: The EC3 value, which is the estimated concentration of the chemical required to produce an SI of 3, is calculated to determine the sensitizing potency.[23][24][25]

In Chemico and In Vitro Methods

Several non-animal test methods have been developed and validated to address the key events in the skin sensitization AOP.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA; OECD TG 442C)

This in chemico assay assesses the protein reactivity of a chemical (KE1).[26][27][28][29]

-

Principle: The test chemical is incubated with synthetic peptides containing either cysteine or lysine.

-

Procedure: The test chemical is incubated with the peptides for 24 hours.

-

Analysis: The remaining concentration of the peptides is measured by high-performance liquid chromatography (HPLC).

-

Data Interpretation: The percentage of peptide depletion is calculated. Based on the depletion of cysteine and lysine peptides, the chemical is categorized into one of four reactivity classes (minimal, low, moderate, high).[30]

Experimental Protocol: KeratinoSens™ Assay (OECD TG 442D)

This in vitro assay measures the activation of keratinocytes (KE2).[1][13][31][32]

-

Principle: It uses a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the ARE.

-

Procedure: The cells are exposed to various concentrations of the test chemical for 48 hours.

-

Analysis: The induction of the luciferase gene is measured by luminescence. Cell viability is also assessed.

-

Data Interpretation: A chemical is considered a this compound if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.

Experimental Protocol: Human Cell Line Activation Test (h-CLAT; OECD TG 442E)

This in vitro assay evaluates the activation of dendritic cells (KE3).[10][19][33][34][35]

-

Principle: It uses the human monocytic leukemia cell line THP-1 as a model for dendritic cells.

-

Procedure: The THP-1 cells are exposed to the test chemical for 24 hours.

-

Analysis: The expression of the cell surface markers CD54 and CD86 is measured by flow cytometry. Cell viability is also determined.

-

Data Interpretation: A chemical is classified as a this compound if it causes a significant upregulation of CD54 and/or CD86 expression.[36]

Quantitative Data for this compound Assessment

Quantitative data from these assays are essential for determining the potency of a this compound and for risk assessment.

Table 1: LLNA Potency Classification

The EC3 value from the LLNA is used to categorize skin sensitizers into different potency classes.[23]

| Potency Category | LLNA EC3 Value (%) |

| Extreme | < 0.1 |

| Strong | ≥ 0.1 and < 1 |

| Moderate | ≥ 1 and < 10 |

| Weak | ≥ 10 |

Table 2: Example LLNA EC3 Values for Common Sensitizers

| Chemical | LLNA EC3 Value (%) | Potency Category |

| 2,4-Dinitrochlorobenzene (DNCB) | 0.05 | Extreme |

| Potassium dichromate | 0.08 | Extreme |

| p-Phenylenediamine (PPD) | 0.16 | Strong |

| Isoeugenol | 1.2 | Moderate |

| Cinnamic aldehyde | 3.0 | Moderate |

| Hexylcinnamaldehyde | 11.0 | Weak |

| Eugenol | 13.0 | Weak |

Data compiled from various sources.[22]

Table 3: DPRA Reactivity Classification

The DPRA prediction model uses the mean cysteine and lysine peptide depletion to classify reactivity.[30]

| Mean Cysteine and Lysine % Depletion | Reactivity Class | DPRA Prediction |

| 0% ≤ mean % depletion ≤ 6.38% | No or minimal reactivity | Negative |

| 6.38% < mean % depletion ≤ 22.62% | Low reactivity | Positive |

| 22.62% < mean % depletion ≤ 42.47% | Moderate reactivity | Positive |

| 42.47% < mean % depletion ≤ 100% | High reactivity | Positive |

Respiratory Sensitizers

Respiratory sensitizers are classified as either high molecular weight (HMW) or low molecular weight (LMW) compounds.[37]

-

High Molecular Weight (HMW) Sensitizers: These are typically proteins or glycoproteins, such as those found in flour dust, animal dander, and enzymes used in detergents.[37]

-

Low Molecular Weight (LMW) Sensitizers: These are reactive chemicals, such as isocyanates, acid anhydrides, and some metal compounds.[37]

The primary mechanism for respiratory sensitization involves the induction of a Th2-driven immune response, leading to the production of IgE antibodies.[2][37] However, for LMW sensitizers, other mechanisms may also be involved.

Currently, there are no validated and widely accepted in vitro or in chemico test methods for the routine identification of respiratory sensitizers. Assessment still relies heavily on animal studies and human data.

Conclusion

The field of chemical this compound toxicology is rapidly evolving, with a strong emphasis on moving away from animal testing towards mechanism-based in vitro and in chemico approaches. A thorough understanding of the different types of sensitizers, their underlying mechanisms of action, and the appropriate testing strategies is paramount for ensuring the safety of chemicals and products for human use. The continued development and validation of alternative methods, guided by the AOP framework, will further enhance our ability to predict and manage the risks associated with chemical sensitizers.

References

- 1. x-cellr8.com [x-cellr8.com]

- 2. Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Respiratory sensitisers | Occupational Health [oh.admin.cam.ac.uk]

- 4. ftp.cdc.gov [ftp.cdc.gov]

- 5. deepdyve.com [deepdyve.com]

- 6. Haptens, prohaptens and prehaptens, or electrophiles and proelectrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Nrf2-Keap1-ARE toxicity pathway as a cellular sensor for skin sensitizers--functional relevance and a hypothesis on innate reactions to skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Models of Dendritic Cells to Assess Skin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Models of Dendritic Cells to Assess Skin Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 20. oecd.org [oecd.org]

- 21. scispace.com [scispace.com]

- 22. cefic-lri.org [cefic-lri.org]

- 23. ecetoc.org [ecetoc.org]

- 24. ftp.cdc.gov [ftp.cdc.gov]

- 25. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 28. scantox.com [scantox.com]

- 29. iivs.org [iivs.org]

- 30. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 31. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 32. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]

- 33. iivs.org [iivs.org]

- 34. scantox.com [scantox.com]

- 35. catalog.labcorp.com [catalog.labcorp.com]

- 36. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 37. Respiratory Sensitizers [publications.aiha.org]

The Critical Role of Sensitizers in the Induction of Allergic Contact Dermatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic contact dermatitis (ACD) is a prevalent inflammatory skin disease initiated by the interaction of chemical sensitizers with the skin's immune system. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the induction of ACD by sensitizers. It details the key events of the adverse outcome pathway (AOP) for skin sensitization, from the initial haptenation of proteins to the eventual T-cell mediated inflammatory response. This guide furnishes researchers and drug development professionals with detailed experimental protocols for pivotal assays used in sensitizer identification and characterization, presents quantitative data for this compound potency and inflammatory responses, and visualizes complex biological pathways and experimental workflows through detailed diagrams.

Introduction to Allergic Contact Dermatitis and the Role of Sensitizers

Allergic contact dermatitis is a delayed-type hypersensitivity reaction resulting from cutaneous exposure to a small reactive chemical, known as a hapten or this compound. Upon initial contact, the this compound penetrates the stratum corneum and covalently binds to endogenous skin proteins, a process termed haptenation. This modification renders the self-proteins immunogenic, initiating a cascade of events that primes the adaptive immune system. Subsequent exposure to the same this compound elicits a robust inflammatory response, clinically manifesting as erythema, edema, and vesiculation. Understanding the intricate mechanisms by which sensitizers trigger this immune cascade is paramount for the development of safer chemicals, predictive screening assays, and effective therapeutic interventions.

The Molecular and Cellular Pathogenesis of Allergic Contact Dermatitis

The induction of ACD is a multi-step process that can be conceptualized through the Adverse Outcome Pathway (AOP) for skin sensitization. This framework outlines a sequence of causally linked key events, from the molecular initiating event to the adverse outcome.

Key Event 1: Haptenation - The Molecular Initiating Event

The journey of a this compound begins with its penetration of the skin and subsequent covalent binding to nucleophilic residues of skin proteins, such as cysteine and lysine. This haptenation process is the molecular initiating event that transforms endogenous proteins into foreign antigens. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method designed to model this event by measuring the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.[1]

Key Event 2: Keratinocyte Activation and the Nrf2-Keap1 Signaling Pathway

Following haptenation, keratinocytes, the primary cells of the epidermis, are activated. Sensitizers, often being electrophilic, induce cellular stress, leading to the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, and targeted for degradation. Electrophilic sensitizers modify cysteine residues on Keap1, disrupting this interaction and allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of cytoprotective genes, leading to their transcription.[2][3] The KeratinoSens™ and LuSens assays are in vitro methods that leverage this mechanism, using engineered keratinocyte cell lines with a luciferase reporter gene under the control of an ARE to quantify Nrf2 activation.[4]

Key Event 3: Dendritic Cell Activation and Migration

Haptenated proteins and inflammatory signals from activated keratinocytes trigger the activation and maturation of dendritic cells (DCs), primarily Langerhans cells in the epidermis and dermal DCs. This activation is characterized by the upregulation of co-stimulatory molecules like CD54 and CD86 on the DC surface.[5][6] Activated DCs process the hapten-protein complexes and migrate from the skin to the draining lymph nodes. The human Cell Line Activation Test (h-CLAT) is an in vitro assay that models this key event by measuring the expression of CD54 and CD86 on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.[7][8][9]

Key Event 4: T-Cell Priming and Proliferation

In the draining lymph nodes, mature DCs present the haptenated peptides to naive T-cells via the major histocompatibility complex (MHC). This interaction, along with co-stimulatory signals, leads to the clonal expansion and differentiation of hapten-specific effector and memory T-cells, primarily of the Th1 and Tc1 subtypes. This process is the hallmark of the sensitization phase. The murine Local Lymph Node Assay (LLNA) is an in vivo method that quantifies the proliferation of lymphocytes in the draining lymph nodes as a measure of sensitization potential.[10][11][12]

Quantitative Assessment of this compound Potency and Inflammatory Response

This compound Potency Data

The potency of a skin this compound is a critical factor in risk assessment. The LLNA provides a quantitative measure of potency, the EC3 value, which is the estimated concentration of a chemical required to induce a three-fold increase in lymphocyte proliferation compared to vehicle controls.[9][13] A lower EC3 value indicates a more potent this compound.

| This compound | CAS Number | EC3 Value (%) | Potency Category |

| Extreme Potency | |||

| 2,4-Dinitrochlorobenzene (DNCB) | 97-00-7 | 0.07 | Extreme |

| Oxazolone | 1567-36-8 | 0.01 | Extreme |

| Strong Potency | |||

| Cinnamal | 104-55-2 | 0.2 | Strong |

| Isoeugenol | 97-54-1 | 0.54 | Strong |

| Formaldehyde | 50-00-0 | 0.8 | Strong |

| Moderate Potency | |||

| Nickel Sulfate | 7786-81-4 | 1.2 | Moderate |

| p-Phenylenediamine (PPD) | 106-50-3 | 1.5 | Moderate |

| Geraniol | 106-24-1 | 4.4 | Moderate |

| Weak Potency | |||

| Linalool | 78-70-6 | 9.4 | Weak |

| Benzyl Benzoate | 120-51-4 | 17 | Weak |

| Methyl Salicylate | 119-36-8 | >50 | Weak |

This table presents a selection of representative data and is not exhaustive. EC3 values can vary depending on the vehicle used.

Cytokine Profile in Allergic Contact Dermatitis

The inflammatory response in ACD is orchestrated by a complex interplay of cytokines. While a comprehensive quantitative comparison across different sensitizers is challenging due to variations in experimental setups, the following table summarizes the general trends in cytokine expression observed in ACD skin lesions.

| Cytokine | Primary Cellular Source(s) | Role in ACD | Observed Expression Change |

| Pro-inflammatory Cytokines | |||

| TNF-α | Keratinocytes, Macrophages, T-cells | Promotes inflammation, DC maturation | Increased |

| IL-1β | Keratinocytes, Macrophages | Initiates inflammation, activates DCs and T-cells | Increased (significant fold change observed in response to some sensitizers)[14] |

| IL-6 | Keratinocytes, Macrophages, T-cells | Promotes T-cell proliferation and differentiation | Increased |

| Th1-associated Cytokines | |||

| IFN-γ | Th1 cells, Tc1 cells, NK cells | Promotes cell-mediated immunity, keratinocyte apoptosis | Increased[15] |

| IL-2 | T-cells | T-cell proliferation and activation | Increased in acute eczema[16] |

| Th2-associated Cytokines | |||

| IL-4 | Th2 cells, Mast cells | Promotes Th2 differentiation, IgE production | Increased, particularly in chronic eczema[16][17] |

| IL-13 | Th2 cells, ILC2s | Promotes inflammation, fibrosis | Increased, particularly in chronic eczema[16][17] |

| Th17-associated Cytokines | |||

| IL-17 | Th17 cells, Tc17 cells, ILC3s | Recruits neutrophils, promotes inflammation | Increased |

| IL-23 | Dendritic cells, Macrophages | Promotes Th17 differentiation and survival | Increased in acute eczema[16] |

| Regulatory Cytokines | |||

| IL-10 | Regulatory T-cells, Macrophages | Suppresses inflammatory response | Increased |

Experimental Protocols for Key Assays

Detailed, step-by-step methodologies for the principal assays used in skin sensitization testing are provided below, based on OECD guidelines.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

This in chemico assay assesses the peptide reactivity of a test chemical.

-

Preparation of Reagents : Prepare stock solutions of synthetic cysteine- and lysine-containing peptides in an appropriate buffer. Prepare the test chemical at a standard concentration in a suitable solvent (e.g., acetonitrile).

-

Incubation : Mix the test chemical solution with each peptide solution in a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate for 24 hours at 25°C with shaking.

-

Analysis : Following incubation, analyze the samples by high-performance liquid chromatography (HPLC) with UV detection at 220 nm to quantify the remaining peptide concentration.

-

Data Interpretation : Calculate the percentage of peptide depletion for both cysteine and lysine. The mean depletion value is used to classify the chemical's reactivity potential (low, moderate, or high).[15][18][19]

KeratinoSens™ Assay - OECD TG 442D

This in vitro assay measures the activation of the Keap1-Nrf2 pathway in keratinocytes.

-

Cell Culture : Seed KeratinoSens™ cells (immortalized human keratinocytes with a luciferase reporter) into 96-well plates and culture for 24 hours.

-

Chemical Exposure : Prepare a dilution series of the test chemical in the culture medium. Expose the cells to the test chemical at various concentrations for 48 hours. Include a vehicle control and a positive control (e.g., cinnamaldehyde).

-

Luciferase Assay : After incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Cytotoxicity Assay : In parallel, assess cell viability using an MTT assay to ensure that luciferase induction is not due to cytotoxicity.

-

Data Interpretation : A chemical is classified as a this compound if it induces a statistically significant increase in luciferase expression (≥1.5-fold) at a concentration where cell viability is >70%. The EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) is also determined.[1][4][17]

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

This in vitro assay assesses the activation of dendritic cells.

-

Cell Culture : Culture THP-1 cells (a human monocytic leukemia cell line) to an appropriate density.

-

Chemical Exposure : Expose the THP-1 cells to at least eight different concentrations of the test chemical for 24 hours. Include a vehicle control and a positive control.

-

Antibody Staining : After exposure, wash the cells and stain them with fluorescently labeled antibodies against CD54 and CD86. A viability marker (e.g., propidium iodide) is also included.

-

Flow Cytometry : Analyze the cells using a flow cytometer to quantify the expression levels of CD54 and CD86 on viable cells.

-

Data Interpretation : A chemical is considered positive if the relative fluorescence intensity of CD86 exceeds 150% or that of CD54 exceeds 200% in at least two of three independent experiments.[7][8][9]

Murine Local Lymph Node Assay (LLNA) - OECD TG 429

This in vivo assay measures lymphocyte proliferation in draining lymph nodes.

-

Animal Dosing : Use a minimum of four mice per group. Topically apply the test chemical (in a suitable vehicle) to the dorsum of both ears for three consecutive days. Include a vehicle control group and a positive control group.

-

Radiolabeling : On day 6, inject the mice intravenously with ³H-methyl thymidine.

-

Lymph Node Excision : Five hours after injection, euthanize the mice and excise the auricular lymph nodes.

-

Cell Proliferation Measurement : Prepare a single-cell suspension from the lymph nodes and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter.

-

Data Interpretation : Calculate the Stimulation Index (SI) by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. A chemical is classified as a this compound if the SI is ≥ 3. The EC3 value is calculated from the dose-response curve.[10][11]

Visualization of Key Pathways and Workflows

Signaling Pathways

Caption: The Adverse Outcome Pathway for skin sensitization.

Caption: The Nrf2-Keap1 signaling pathway activation by sensitizers.

Experimental Workflows

Caption: Integrated testing strategy for skin sensitization.

Conclusion

The induction of allergic contact dermatitis by chemical sensitizers is a complex immunological process governed by a well-defined series of key events. A thorough understanding of this pathway, from protein haptenation to T-cell proliferation, is essential for accurately assessing the sensitization potential of novel chemicals and for the development of safer products. The transition from traditional animal testing to a combination of in chemico and in vitro assays, guided by the AOP framework, represents a significant advancement in toxicological sciences. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to effectively navigate the challenges of skin sensitization assessment and contribute to the development of innovative and safe products.

References

- 1. ftp.cdc.gov [ftp.cdc.gov]

- 2. IFN-γ-dependent interactions between tissue-intrinsic γδ T cells and tissue-infiltrating CD8 T cells limit allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contact allergy to fragrances: current clinical and regulatory trends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ecetoc.org [ecetoc.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ftp.cdc.gov [ftp.cdc.gov]

- 7. cot.food.gov.uk [cot.food.gov.uk]

- 8. Tumor necrosis factor alpha derived from classically activated “M1” macrophages reduces interstitial cell of Cajal numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ec.europa.eu [ec.europa.eu]

- 10. The LLNA: A Brief Review of Recent Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IL-1β-dependent activation of dendritic epidermal T cells in contact hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of High and Low IFNG-Expressing Subgroups in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the profile of inflammatory cytokines, through immunohistochemistry, in the skin of patients with allergic contact dermatitis to nickel in the acute and chronic phases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the profile of inflammatory cytokines, through immunohistochemistry, in the skin of patients with allergic contact dermatitis to nickel in the acute and chronic phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cefic-lri.org [cefic-lri.org]

- 16. researchgate.net [researchgate.net]

- 17. Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment - ECETOC [ecetoc.org]

- 18. Shifting Paradigms in Allergic Contact Dermatitis: The Role of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Porphyrin-Based Sensitizers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Porphyrin-based sensitizers are at the forefront of innovative therapeutic strategies, primarily in photodynamic therapy (PDT), a light-based treatment modality for cancer and other diseases. Their unique photophysical and photochemical properties, including strong absorption of visible light and efficient generation of cytotoxic reactive oxygen species (ROS), make them highly effective agents. This technical guide provides a comprehensive overview of the fundamental properties of porphyrin-based sensitizers, detailed experimental protocols for their evaluation, and a summary of their performance metrics to aid in the research and development of next-generation photosensitizers.

Core Photophysical and Photochemical Properties

The efficacy of porphyrin-based sensitizers is rooted in their distinct electronic structure, which governs their interaction with light and the subsequent generation of therapeutic agents. Porphyrins are characterized by an intense absorption band in the blue region of the spectrum, known as the Soret band (around 400-450 nm), and several weaker absorption bands in the green to red region, called Q bands (500-700 nm).[1][2] For PDT applications, strong absorption in the red part of the spectrum (the "phototherapeutic window" of 600-800 nm) is highly desirable as it allows for deeper tissue penetration.[3]

Upon absorption of a photon, the porphyrin molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state via fluorescence or undergo a process called intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is from this triplet state that the therapeutically relevant photochemical reactions occur. The high triplet state quantum yield of many porphyrins is a key determinant of their photosensitizing ability.[2]

In the presence of molecular oxygen, the excited triplet state of the photosensitizer can initiate two types of photochemical reactions:

-

Type I Reaction: The photothis compound in its triplet state can react directly with a substrate, such as a biological molecule, through electron or hydrogen transfer, leading to the formation of free radicals. These radicals can then react with oxygen to produce ROS like superoxide anions (O₂⁻) and hydroxyl radicals (•OH).

-

Type II Reaction: The excited triplet photothis compound can directly transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to generate the highly reactive singlet oxygen (¹O₂). This is the predominant pathway for most porphyrin-based photosensitizers used in PDT.[4]

The ability of a porphyrin to generate singlet oxygen is a critical factor in its photodynamic efficacy and is quantified by the singlet oxygen quantum yield (ΦΔ).

Structure-Activity Relationships

The photophysical and biological properties of porphyrin-based sensitizers can be finely tuned through chemical modifications to the porphyrin macrocycle. Key structural features that influence their activity include:

-

Peripheral Substituents: The nature, number, and position of substituents on the porphyrin ring affect its solubility, aggregation tendency, cellular uptake, and subcellular localization. For instance, the introduction of hydrophilic groups can improve water solubility, which is crucial for systemic administration.[5]

-

Central Metal Ion: The coordination of a metal ion in the center of the porphyrin ring significantly impacts its photophysical properties. Diamagnetic metals like zinc (Zn²⁺) can enhance the triplet state lifetime and, consequently, the singlet oxygen quantum yield. Conversely, paramagnetic metals often quench the triplet state, reducing photosensitizing efficiency.

-

Overall Charge: The net charge of the porphyrin molecule influences its interaction with cell membranes and its mechanism of cellular uptake. Cationic porphyrins, for example, can exhibit strong interactions with negatively charged cell membranes and may preferentially accumulate in the mitochondria of cancer cells.[6]

These structural modifications allow for the rational design of photosensitizers with optimized properties for specific therapeutic applications.

Quantitative Data on Porphyrin-Based Sensitizers

The following tables summarize key quantitative data for a selection of porphyrin-based photosensitizers, providing a basis for comparison and selection in research and development.

Table 1: Photophysical and Photochemical Properties of Selected Porphyrin-Based Sensitizers

| Photothis compound | λmax (Soret) (nm) | Molar Extinction Coefficient (ε) at Soret (M⁻¹cm⁻¹) | λmax (Q-band) (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference(s) |

| Protoporphyrin IX (PpIX) | ~407 | ~1.5 x 10⁵ | ~630 | ~0.1 | ~0.5 | Various | [2] |

| Hematoporphyrin IX (HpIX) | ~398 | ~1.9 x 10⁵ | ~618 | ~0.03 | 0.44 - 0.85 | Various | [7] |

| Photofrin® | ~400 | - | ~630 | ~0.03 | ~0.8 | PBS | [8] |

| 5,10,15,20-Tetrakis(phenyl)porphyrin (TPP) | ~419 | ~4.8 x 10⁵ | ~649 | 0.11 | 0.62 | Toluene | [9] |

| 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP4) | ~423 | ~2.2 x 10⁵ | ~644 | 0.03 | 0.74 | Water | |

| 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS4) | ~413 | ~4.8 x 10⁵ | ~634 | 0.09 | 0.63 | Water | [6] |

| Zinc Tetraphenylporphyrin (ZnTPP) | ~424 | ~5.5 x 10⁵ | ~550, ~590 | 0.03 | 0.88 | Toluene | |

| Benzoporphyrin derivative monoacid ring A (BPD-MA, Verteporfin) | ~420 | - | ~690 | ~0.01 | ~0.76 | Liposomes | [10] |

Table 2: Phototoxicity of Selected Porphyrin-Based Sensitizers in Cancer Cell Lines

| Photothis compound | Cell Line | Light Dose (J/cm²) | IC₅₀ (µM) | Reference(s) |

| Photofrin® | Various | 1.5 - 10 | 5 - 25 | [8] |

| Protoporphyrin IX (from ALA) | Various | 1 - 20 | Varies widely | [8] |

| 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (p-THPP) | HeLa | 1.8 | ~2.5 | [6] |

| 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP4) | HeLa | 10 | ~0.2 | [6] |

| Benzoporphyrin derivative monoacid ring A (BPD-MA, Verteporfin) | Various | 1.5 - 5 | 0.1 - 1 | [10] |

| m-THPC (Temoporfin) | Various | 0.3 - 2 | 0.01 - 0.1 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of porphyrin-based photosensitizers.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes the indirect method for determining ΦΔ using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.

Materials:

-

Porphyrin-based photothis compound

-

Reference photothis compound with a known ΦΔ (e.g., meso-tetraphenylporphyrin in toluene, ΦΔ = 0.62)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectrophotometrically pure solvent (e.g., toluene, DMF)

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the sample photothis compound, the reference photothis compound, and DPBF in the chosen solvent.

-

Prepare a series of solutions for both the sample and the reference with an absorbance of ~0.1 at the excitation wavelength.

-

To each of these solutions, add DPBF to a final concentration where its absorbance at ~415 nm is between 1.0 and 1.5.

-

-

Photolysis:

-

Transfer the sample solution containing DPBF to a quartz cuvette.

-

Irradiate the solution with the light source at a constant intensity.

-

At regular time intervals, record the UV-Vis absorption spectrum, monitoring the decrease in the absorbance of DPBF at ~415 nm.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at ~415 nm versus irradiation time.

-

The initial rate of DPBF bleaching is determined from the slope of this plot.

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where:

-

ΦΔ_ref is the singlet oxygen quantum yield of the reference.

-

k_sample and k_ref are the rates of DPBF bleaching for the sample and reference, respectively.

-

I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference photosensitizers, respectively.

-

-

Assessment of Phototoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a photothis compound upon light activation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Porphyrin-based photothis compound

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Light source for irradiation

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Incubation with Photothis compound:

-

Prepare a series of dilutions of the photothis compound in a cell culture medium.

-

Remove the old medium from the cells and add the photothis compound solutions.

-

Incubate the cells with the photothis compound for a specific period (e.g., 4-24 hours) in the dark.

-

-

Irradiation:

-

Wash the cells with PBS to remove the extracellular photothis compound.

-

Add fresh medium to the wells.

-

Irradiate the cells with a specific light dose. A set of control plates should be kept in the dark.

-

-

MTT Assay:

-

After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the untreated control.

-

Plot cell viability versus photothis compound concentration and determine the IC₅₀ value (the concentration of photothis compound that causes 50% inhibition of cell viability).

-

Determination of Fluorescence Quantum Yield (ΦF)

This protocol describes the relative method for determining ΦF using a standard with a known quantum yield.

Materials:

-

Porphyrin-based photothis compound

-

Reference fluorophore with a known ΦF (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

Spectrophotometrically pure solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Solutions:

-

Prepare a series of five dilutions for both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.

-

-

Absorption and Emission Spectra Measurement:

-

For each solution, measure the absorbance at the excitation wavelength using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using the fluorometer, ensuring the excitation wavelength is the same for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

-

The fluorescence quantum yield of the sample (ΦF_sample) is calculated using the following equation: ΦF_sample = ΦF_ref * (m_sample / m_ref) * (n_sample² / n_ref²) where:

-

ΦF_ref is the fluorescence quantum yield of the reference.

-

m_sample and m_ref are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

-

n_sample and n_ref are the refractive indices of the sample and reference solutions (if different solvents are used).

-

-

Cellular Uptake and Subcellular Localization

This protocol outlines the use of confocal fluorescence microscopy to visualize the intracellular distribution of a photothis compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Porphyrin-based photothis compound

-

Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum)

-

Hoechst or DAPI for nuclear staining

-

Phosphate-buffered saline (PBS)

-

Confocal laser scanning microscope

Procedure:

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

-

Incubation with Photothis compound and Probes:

-

Incubate the cells with the photothis compound at a specific concentration and for a defined period in the dark.

-

In the final 30-60 minutes of incubation, add the organelle-specific fluorescent probe(s) and the nuclear stain to the medium.

-

-

Imaging:

-

Wash the cells with PBS to remove extracellular dyes.

-

Add fresh medium or PBS for imaging.

-

Visualize the cells using a confocal microscope with appropriate laser excitation and emission filter sets for the photothis compound, organelle probes, and nuclear stain.

-

Acquire images in separate channels and merge them to determine the co-localization of the photothis compound with specific organelles.

-

-

Data Analysis:

-

Analyze the merged images to assess the subcellular distribution of the photothis compound.

-

Quantitative co-localization analysis can be performed using appropriate software to calculate correlation coefficients (e.g., Pearson's or Mander's).

-

Signaling Pathways and Experimental Workflows

The therapeutic effect of porphyrin-based PDT is mediated by the induction of various cell death pathways, primarily apoptosis and necrosis. Understanding these pathways is crucial for optimizing treatment protocols and developing more effective photosensitizers.

PDT-Induced Apoptosis Signaling Pathway

PDT-induced apoptosis is often initiated at the mitochondria, where many lipophilic photosensitizers accumulate. The generated ROS can directly damage mitochondrial components, leading to the release of pro-apoptotic factors into the cytoplasm.

References

- 1. Porphyrin photothis compound molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combinatorial synthesis and characterization of new asymmetric porphyrins as potential photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Synergy of Sensitizers: A Technical Guide to Enhancing Immunotherapy in Oncology

For Researchers, Scientists, and Drug Development Professionals

The advent of immunotherapy has revolutionized the landscape of cancer treatment, offering durable responses in a subset of patients across various malignancies. However, a significant portion of patients remains unresponsive to these groundbreaking therapies. This has spurred a paradigm shift towards combination strategies, with a focus on "immunotherapy sensitizers" – agents that can overcome resistance mechanisms and broaden the applicability of immunotherapeutics. This in-depth technical guide delineates the core mechanisms of action of various immunotherapy sensitizers, provides detailed experimental protocols for their evaluation, and presents quantitative clinical data to support their synergistic potential.

Core Mechanisms of Immunotherapy Sensitization

Immunotherapy sensitizers function by modulating the tumor microenvironment (TME) to be more permissive to an anti-tumor immune response. These agents can be broadly categorized into conventional therapies, targeted therapies, and novel immunomodulators. Their mechanisms converge on several key immunological processes.

Induction of Immunogenic Cell Death (ICD)

A critical mechanism by which many sensitizers, particularly certain chemotherapeutic agents and radiation therapy, potentiate immunotherapy is through the induction of immunogenic cell death (ICD). Unlike apoptotic cell death, which is immunologically silent, ICD is characterized by the release of damage-associated molecular patterns (DAMPs) that act as adjuvants, stimulating an adaptive immune response against tumor antigens. Key DAMPs include:

-

Calreticulin (CRT) exposure: Translocation of CRT to the cell surface acts as an "eat me" signal for dendritic cells (DCs).

-

ATP release: Extracellular ATP acts as a "find me" signal, recruiting antigen-presenting cells (APCs) to the tumor site.

-

High Mobility Group Box 1 (HMGB1) release: HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation.

Enhancement of Antigen Presentation

Effective T-cell-mediated anti-tumor immunity relies on the robust presentation of tumor-associated antigens (TAAs) by APCs. Immunotherapy sensitizers can enhance this process through several mechanisms:

-

Increased TAA release: Tumor cell death induced by chemotherapy and radiotherapy releases a bolus of TAAs for uptake by APCs.

-

Upregulation of MHC molecules: Radiation and certain targeted therapies can increase the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs).[1]

-

DC maturation and activation: DAMPs released during ICD, as well as direct stimulation by agents like TLR agonists, promote the maturation of DCs, enhancing their ability to prime naive T cells.[2]

Modulation of the Tumor Microenvironment (TME)

The TME is often highly immunosuppressive, posing a significant barrier to effective immunotherapy. Sensitizers can remodel the TME to be more "inflamed" or "hot," characterized by the presence of effector immune cells.

-

Increased T-cell infiltration: Chemotherapy and radiotherapy can promote the influx of CTLs into the tumor bed by inducing the expression of chemokines.[3][4][5]

-

Depletion of immunosuppressive cells: Certain chemotherapies can selectively deplete regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6]

-

Reprogramming of macrophages: Some agents can polarize immunosuppressive M2-like tumor-associated macrophages (TAMs) towards a pro-inflammatory M1-like phenotype.

Overcoming Immune Checkpoint-Mediated Resistance

Tumors can evade immune destruction by upregulating immune checkpoint proteins, such as PD-L1. While immune checkpoint inhibitors (ICIs) directly target these pathways, sensitizers can enhance their efficacy.

-

Upregulation of PD-L1: Interestingly, some sensitizers like radiation can increase PD-L1 expression on tumor cells, which, while seemingly counterintuitive, can enhance the efficacy of anti-PD-1/PD-L1 therapy by providing more targets for the checkpoint inhibitors.[7]

Classes of Immunotherapy Sensitizers and Their Mechanisms

Chemotherapy

Historically viewed as immunosuppressive, it is now clear that certain chemotherapeutic agents can act as potent immunotherapy sensitizers. The immunomodulatory effects are dependent on the specific agent, dose, and schedule of administration.

-

Mechanism: Primarily through the induction of ICD, leading to the release of DAMPs and subsequent activation of an anti-tumor immune response.[6][8] Some agents can also directly deplete immunosuppressive cell populations.[6]

-

Clinical Synergy: The combination of chemotherapy with ICIs has become a standard of care in several cancer types, leading to improved overall survival (OS) and progression-free survival (PFS).[9]

Radiation Therapy

Radiation therapy, a cornerstone of cancer treatment, has emerged as a powerful sensitizer for immunotherapy. Its effects extend beyond direct tumor cell killing to profoundly modulate the tumor immune landscape.

-